molecular formula C11H22O3 B12541579 Octanoic acid, 8-hydroxy-2-propyl-, (2R)- CAS No. 824961-10-6

Octanoic acid, 8-hydroxy-2-propyl-, (2R)-

Cat. No.: B12541579
CAS No.: 824961-10-6
M. Wt: 202.29 g/mol
InChI Key: HKUMXVZOWDJVID-SNVBAGLBSA-N
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Description

"Octanoic acid, 8-hydroxy-2-propyl-, (2R)-" is a branched medium-chain fatty acid (MCFA) derivative characterized by a hydroxyl group at the 8th carbon and a propyl substituent at the 2nd carbon, with an (R)-configuration at the chiral center. This structural complexity distinguishes it from simpler MCFAs like octanoic acid (C8:0) or decanoic acid (C10:0).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- typically involves the hydroxylation of octanoic acid derivatives. One common method includes the use of selective oxidizing agents to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the (2R) isomer .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes where enzymes are used to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral catalysts can be employed to produce the (2R) isomer on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Involuntary Tremors

Research has indicated that octanoic acid can be formulated into pharmaceutical compositions aimed at treating involuntary tremors. A patent describes methods involving the administration of octanoic acid or its salts to reduce the frequency and severity of tremors associated with conditions like Parkinson's disease and multiple sclerosis. The formulations can be delivered in various forms, including tablets and syrups, and may include additional agents such as beta blockers or anticonvulsants .

1.2 Antimicrobial Properties

Octanoic acid exhibits significant antimicrobial activity. Studies have shown that it can be effective against a range of microbial strains. For instance, compounds derived from octanoic acid have demonstrated moderate to excellent antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness is often measured using the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) methods .

Food Science Applications

2.1 Flavoring Agent

Octanoic acid is recognized for its flavoring properties in food products. It is used as a flavoring agent due to its pleasant odor and taste profile, contributing to the sensory attributes of various foods . Regulatory frameworks in the European Union outline specific guidelines for the use of flavorings, including octanoic acid, ensuring safety and quality standards are maintained .

Chemical Synthesis Applications

3.1 Synthesis of Derivatives

The compound serves as a crucial intermediate in the synthesis of other chemical entities. For example, it has been utilized in the preparation of Eliglustat, a drug used for treating Gaucher disease. The synthesis involves reactions where octanoic acid acts as a coupling agent under specific amide-forming conditions, showcasing its role in pharmaceutical chemistry .

Case Studies

Study Focus Findings
Patent US20110112010A1Treatment of tremorsFormulations containing octanoic acid effectively reduced tremor severity in clinical settings .
RSC AdvancesAntimicrobial activityCompounds based on octanoic acid showed significant antibacterial activity against E. coli (ZOI = 22 mm) and S. aureus (ZOI = 22 mm) .
European Regulation EC No 1334/2008Flavoring agent regulationsEstablished guidelines for safe use in food products .

Mechanism of Action

The mechanism of action of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The (2R) configuration plays a crucial role in determining the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared here with structurally and functionally related MCFAs, including octanoic acid (C8:0), decanoic acid (C10:0), hexanoic acid (C6:0), and lauric acid (C12:0), as well as unsaturated fatty acids like oleic acid (C18:1). Key comparisons focus on biological effects, chemical properties, and metabolic interactions.

Table 1: Structural and Functional Comparisons

Compound Chain Length Functional Groups Key Biological Roles Metabolic Impact
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- C8 Hydroxy, propyl, branched Hypothesized roles in lipid signaling or specialized metabolism (inference from C8) Unknown; likely influenced by hydroxylation and branching
Octanoic acid (C8:0) C8 Carboxylic acid Mitochondrial β-oxidation, ketogenesis, antimicrobial activity Rapid energy source; linked to bone resorption at high doses
Decanoic acid (C10:0) C10 Carboxylic acid Enhanced mitochondrial function, neuroprotection, no bone toxicity Slower oxidation than C8; neutral effects on bone health
Lauric acid (C12:0) C12 Carboxylic acid Antimicrobial (highest potency among MCFAs), lipogenesis regulation Slower absorption; linked to increased LDL cholesterol
Oleic acid (C18:1) C18 Unsaturated (mono) Hypothalamic signaling, lipid storage Upregulates FAS and CPT1b in rainbow trout

Key Research Findings

Bone Health: Octanoic acid (C8:0) reduces alkaline phosphatase (bone formation marker) by 30% and increases tartrate-resistant acid phosphatase (bone resorption marker) by 25% in mice, indicating detrimental effects on bone mineralization .

Antimicrobial Activity: Inhibitory effects against Campylobacter jejuni increase with chain length: lauric acid (C12:0) > decanoic acid (C10:0) > octanoic acid (C8:0). Octanoic acid requires higher concentrations (200 ppm) for subinhibitory effects .

Mitochondrial and Metabolic Effects: Octanoic acid enhances mitochondrial β-oxidation but induces oxidative stress in yeast at 43 mg/L, disrupting membrane integrity . Decanoic acid is preferentially metabolized in the brain, supporting neuroprotection without oxidative stress .

Gene Regulation: In rainbow trout, octanoic acid downregulates ACC (acetyl-CoA carboxylase) and upregulates CPT1b (carnitine palmitoyltransferase 1b), similar to oleic acid. However, oleic acid uniquely upregulates FAS (fatty acid synthase), highlighting chain-length-dependent effects .

Table 2: Clinical and Preclinical Data

Parameter Octanoic Acid (C8:0) Decanoic Acid (C10:0) Lauric Acid (C12:0)
Bone Health Impact ↓ ALP, ↑ TRAP Neutral Not studied
Antimicrobial EC50 200 ppm (C. jejuni) 150 ppm 50 ppm
Ketogenic Efficiency High (rapid β-oxidation) Moderate (neuroprotective) Low (slow absorption)
Yeast Toxicity Threshold 43 mg/L (membrane stress) 50 mg/L (mild stress) Not applicable

Biological Activity

Octanoic acid, 8-hydroxy-2-propyl-, (2R)-, is a compound with notable biological activities that have garnered interest in various fields of research, including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is characterized by the following chemical formula:

  • Molecular Formula : C11H22O3
  • CAS Number : 11195032

This compound is a derivative of octanoic acid, which is known for its fatty acid properties and potential health benefits.

1. Antimicrobial Properties

Research indicates that octanoic acid derivatives possess significant antimicrobial activity. Studies have shown that octanoic acid can inhibit the growth of various bacteria and fungi. This property is particularly useful in food preservation and as a potential therapeutic agent against infections caused by resistant strains of bacteria.

2. Anti-inflammatory Effects

Octanoic acid has demonstrated anti-inflammatory effects in several studies. It has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, in vitro assays have indicated that octanoic acid can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

3. Antioxidant Activity

The antioxidant properties of octanoic acid, 8-hydroxy-2-propyl-, (2R)- have been explored in various contexts. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .

The biological activities of octanoic acid are attributed to several mechanisms:

  • Membrane Disruption : Octanoic acid's hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : By inhibiting key signaling pathways like NF-kB, octanoic acid can modulate cytokine production and reduce inflammation.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of octanoic acid against Staphylococcus aureus revealed that it significantly inhibited bacterial growth at concentrations as low as 0.5% . The study emphasized its potential application in clinical settings for treating infections.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment examining the anti-inflammatory effects of octanoic acid on human macrophages, researchers found that treatment with octanoic acid resulted in a marked decrease in interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AntioxidantScavenging of free radicals

Properties

CAS No.

824961-10-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2R)-8-hydroxy-2-propyloctanoic acid

InChI

InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

HKUMXVZOWDJVID-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](CCCCCCO)C(=O)O

Canonical SMILES

CCCC(CCCCCCO)C(=O)O

Origin of Product

United States

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